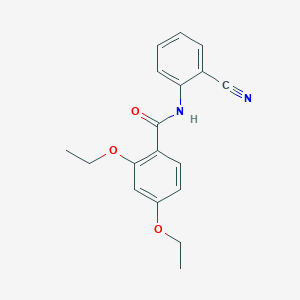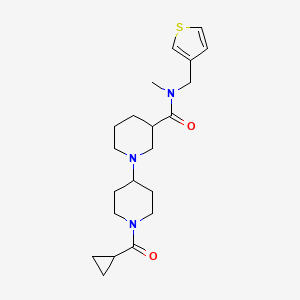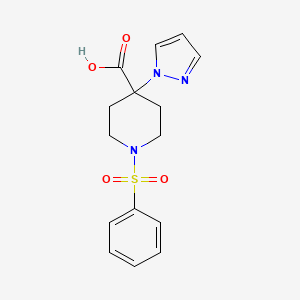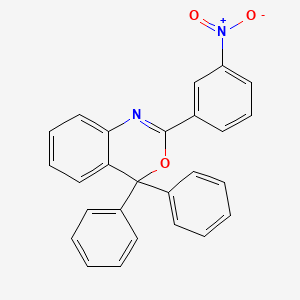
N-(2-cyanophenyl)-2,4-diethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-cyanophenyl)-2,4-diethoxybenzamide, also known as CDEB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic uses. CDEB belongs to the class of compounds known as benzamides, which have been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. In
作用机制
The exact mechanism of action of N-(2-cyanophenyl)-2,4-diethoxybenzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), a signaling pathway involved in the regulation of cell growth and survival. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. This compound also reduces the expression of genes involved in inflammation and pain. In addition, this compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death.
实验室实验的优点和局限性
N-(2-cyanophenyl)-2,4-diethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it useful for studying various diseases. However, there are also limitations to using this compound in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. In addition, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on N-(2-cyanophenyl)-2,4-diethoxybenzamide. One area of interest is the development of more potent and selective analogs of this compound that exhibit improved pharmacokinetic properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases such as arthritis and neurodegenerative disorders. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
合成方法
The synthesis of N-(2-cyanophenyl)-2,4-diethoxybenzamide involves the reaction between 2,4-diethoxybenzoic acid and 2-aminobenzonitrile in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out under reflux in an appropriate solvent such as dichloromethane or dimethylformamide (DMF). The resulting product is purified by column chromatography to obtain pure this compound.
科学研究应用
N-(2-cyanophenyl)-2,4-diethoxybenzamide has been extensively studied for its potential therapeutic uses in various diseases. It has been shown to exhibit anti-inflammatory and analgesic effects in animal models of acute and chronic pain. This compound has also been investigated for its anti-cancer properties, particularly in breast and lung cancer. Studies have shown that this compound inhibits cancer cell growth and induces apoptosis in cancer cells.
属性
IUPAC Name |
N-(2-cyanophenyl)-2,4-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-22-14-9-10-15(17(11-14)23-4-2)18(21)20-16-8-6-5-7-13(16)12-19/h5-11H,3-4H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCCXEWXAMFKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C#N)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![rel-(4aS,8aR)-1-[2-(methylamino)ethyl]-6-[4-(trifluoromethyl)-2-pyrimidinyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5295695.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-methylacetamide](/img/structure/B5295705.png)

![1-(cyclohex-3-en-1-ylcarbonyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295721.png)
![(2R*,3S*,6R*)-5-(5-fluoro-2-methylbenzoyl)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5295729.png)
![3-(benzylthio)-6-(2,5-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5295733.png)


![N-(2,4-dimethoxyphenyl)-2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5295768.png)
![5-hydroxy-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5295772.png)
![2-{1-[(5-methyl-2-furyl)methyl]-3-oxo-2-piperazinyl}-N,N-dipropylacetamide](/img/structure/B5295775.png)

![2-(4-methoxyphenyl)dipyrrolo[1,2-a:2',1'-c]pyrazine](/img/structure/B5295795.png)
![1-(3-fluorobenzoyl)-4-[(2-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5295802.png)